4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride
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Overview
Description
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride typically involves the reaction of 1-Benzylpiperazine with N-Nitrocarbamide . The reaction is carried out in water at a temperature range of 50-60°C for approximately 0.5 hours . The yield of this reaction is reported to be around 83% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of other chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide
- 4-Benzyl-piperazine-1-carboxylic acid (3,4-dichloro-phenyl)-amide
Uniqueness
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-benzylpiperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,13,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQGJWCRPDHPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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